Methyl 4-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)sulfanyl]methyl}benzoate
Overview
Description
Methyl 4-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)sulfanyl]methyl}benzoate, also known as 4-Methyl-2-Pyrimidin-6-ylsulfanylmethylbenzoate, is a highly versatile compound with a variety of applications in the scientific research field. It is a white, crystalline powder that is soluble in water and organic solvents. It is a derivative of the pyrimidine ring system, which is found in many biologically active molecules. As a result, it is widely used in a range of biochemical and physiological studies.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound is involved in the synthesis of complex heterocyclic structures, demonstrating its utility in organic synthesis. For instance, studies have shown the synthesis of derivatives through reactions involving sulfanyl groups, showcasing the compound's role in developing novel chemical entities with potential applications in various domains, including pharmaceuticals and agrochemicals (Ukrainets et al., 2014).
Agricultural Applications
- In agriculture, derivatives of this compound have been utilized as herbicidal agents. The synthesis and labeling of such compounds with tritium and carbon-14 have facilitated studies on their metabolism, environmental behavior, and fate, providing insights into their safe and effective use for weed control (Yang et al., 2008).
Material Science
- The compound's derivatives have been explored for their potential in materials science, particularly in the synthesis of liquid crystals and polymers. For example, research on Schiff base/ester liquid crystals with different lateral substituents has contributed to understanding mesophase behavior and the development of materials with specific optical and thermal properties (Ahmed et al., 2019).
Environmental Impact
- Studies on the environmental impact of related compounds, such as sulfometuron methyl, offer insights into their degradation in soil and water. Research has indicated minimal long-term environmental risks under specific application conditions, contributing to guidelines for their responsible use in agriculture (Neary et al., 1989).
properties
IUPAC Name |
methyl 4-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-24-18(23)15-9-7-13(8-10-15)12-25-19-20-16(11-17(22)21-19)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHUKNJWBBQUSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)sulfanyl]methyl}benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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